Product packaging for Ethyl heptafluorobutyrate(Cat. No.:CAS No. 356-27-4)

Ethyl heptafluorobutyrate

Cat. No.: B146936
CAS No.: 356-27-4
M. Wt: 242.09 g/mol
InChI Key: JVHJRIQPDBCRRE-UHFFFAOYSA-N
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Description

Ethyl heptafluorobutyrate (CAS 356-27-4) is a high-purity, partially-fluorinated carboxylic acid ester that serves as a critical solvent and diluent in next-generation energy storage research. This compound is instrumental in the development of nonflammable, wide-temperature electrolytes for high-voltage lithium-metal batteries . By fine-tuning the solvation structure, it promotes the formation of stable, LiF-rich interfaces (SEI/CEI) on electrodes, which is essential for suppressing lithium dendrite growth and enhancing cycling performance at temperatures ranging from -40°C to 70°C . Its weakly solvating properties and high fluorine content contribute to superior oxidation stability, making it suitable for use with 4.5 V class cathodes like LiCoO2 (LCO) . Beyond its primary role in electrolyte formulation, this compound and its derivative, heptafluorobutyric acid, are used in surface modification techniques to create lithiophilic interfaces on lithium metal anodes, fostering uniform lithium deposition and significantly improving Coulombic efficiency in carbonate-based electrolytes . It also finds application as a versatile building block in synthetic organic chemistry, serving as a precursor for α-iodoperfluoroacid esters and other advanced fluorinated intermediates . This product is classified as a highly flammable liquid and is moisture-sensitive. It should be stored in a cool, dark place, preferably under inert gas . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F7O2 B146936 Ethyl heptafluorobutyrate CAS No. 356-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
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InChI

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h2H2,1H3
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InChI Key

JVHJRIQPDBCRRE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C6H5F7O2
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DSSTOX Substance ID

DTXSID9059882
Record name Ethyl perfluorobutanoate
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Molecular Weight

242.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl heptafluorobutyrate
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CAS No.

356-27-4
Record name Ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, ethyl ester
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Advanced Synthetic Methodologies for Ethyl Heptafluorobutyrate

Direct Esterification Techniques for Ethyl Heptafluorobutyrate Synthesis

The most conventional route to this compound is through the direct esterification of heptafluorobutyric acid with ethanol (B145695). This reaction, a type of Fischer-Speier esterification, involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. ag.state.mn.uswikipedia.org The general reaction is an equilibrium process where a molecule of water is eliminated. athabascau.ca

C₃F₇COOH + C₂H₅OH ⇌ C₃F₇COOC₂H₅ + H₂O

A reported synthesis using this method achieved a crude yield of 83% for this compound. ag.state.mn.us

Optimization of Acid Catalyst Systems for Enhanced Yields

The choice and concentration of the acid catalyst are critical for maximizing the yield of this compound. Strong mineral acids are commonly employed to protonate the carbonyl oxygen of the heptafluorobutyric acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by ethanol. ag.state.mn.usorganic-chemistry.org

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄): Often the catalyst of choice due to its strong acidity and dehydrating properties, which help shift the reaction equilibrium towards the product side. wikipedia.orgathabascau.ca

Hydrochloric Acid (HCl): Also an effective catalyst for this transformation. ag.state.mn.usnih.gov A specific preparation of this compound utilized HCl as the catalyst. ag.state.mn.us

p-Toluenesulfonic acid (TsOH): A solid organic acid that is also effective and can be easier to handle than liquid mineral acids. wikipedia.org

Lewis Acids: Various Lewis acids such as scandium(III) triflate can also catalyze the reaction. wikipedia.org

Optimizing the catalyst loading is crucial; a higher catalyst concentration generally increases the reaction rate, but excessive amounts can lead to side reactions and complicate purification.

Influence of Reaction Conditions on Esterification Efficiency

Beyond the catalyst, several other reaction parameters significantly influence the efficiency of this compound synthesis.

Temperature: The reaction is typically conducted at elevated temperatures, often between 60–110 °C, to increase the reaction rate. wikipedia.org Refluxing the reaction mixture is a common practice. wikipedia.org

Reactant Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of one reactant (usually the less expensive ethanol) can drive the equilibrium towards the formation of the ester, thereby increasing the yield. athabascau.camasterorganicchemistry.com Yields can be significantly improved when a tenfold excess of alcohol is used. masterorganicchemistry.com

Water Removal: The removal of water, a byproduct of the reaction, is a key strategy to shift the equilibrium to favor the ester product. wikipedia.orgorganic-chemistry.org This can be achieved by using a dehydrating agent like concentrated sulfuric acid or by techniques such as azeotropic distillation with a Dean-Stark apparatus. wikipedia.org

Table 1: Factors Influencing Direct Esterification Efficiency

ParameterInfluence on ReactionOptimization Strategy
Catalyst Increases reaction rate by enhancing electrophilicity of the carbonyl carbon.Use of strong mineral acids (H₂SO₄, HCl) or Lewis acids. ag.state.mn.uswikipedia.org
Temperature Higher temperatures increase the reaction rate.Typically run at reflux (60-110 °C). wikipedia.org
Reactant Ratio An excess of alcohol shifts equilibrium towards products.Use a large molar excess of ethanol. masterorganicchemistry.com
Water Removal Shifts equilibrium towards products according to Le Châtelier's principle.Use of a dehydrating agent or a Dean-Stark apparatus. wikipedia.org

Synthesis via Heptafluorobutyramide (B1361082) and Alcoholysis

An alternative pathway to fluorinated esters involves the alcoholysis of the corresponding amide. This compound can be synthesized from heptafluorobutyramide and ethanol. This reaction typically requires a significant excess of a strong acid, such as sulfuric acid, to proceed. ag.state.mn.us

A similar reaction, the formation of mthis compound from heptafluorobutyramide and methanol, was reported to yield 52% of the product in the presence of more than two moles of sulfuric acid. ag.state.mn.us This suggests a viable, albeit potentially lower-yielding, alternative to direct esterification from the carboxylic acid. The amide itself can be prepared by acylating ammonia (B1221849) with the corresponding acid halide, anhydride (B1165640), or ester. ag.state.mn.us

Anhydride-Mediated Synthesis of this compound

The use of heptafluorobutyric anhydride offers another effective method for the synthesis of this compound. ag.state.mn.us Anhydrides are generally more reactive than their corresponding carboxylic acids. The reaction involves the nucleophilic attack of ethanol on one of the carbonyl carbons of the anhydride. rsc.org

(C₃F₇CO)₂O + C₂H₅OH → C₃F₇COOC₂H₅ + C₃F₇COOH

This method has the advantage of not producing water, thus avoiding the equilibrium limitations of Fischer esterification. organic-chemistry.org The co-product is heptafluorobutyric acid, which can be recovered. ag.state.mn.us Heptafluorobutyric anhydride is a known derivatizing reagent and can be prepared with a 95% yield by treating heptafluorobutyric acid with an excess of phosphorus pentoxide. ag.state.mn.usnih.gov

Contemporary Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijnc.irnih.gov For the synthesis of compounds like this compound, this involves exploring alternative energy sources and solvent-free conditions. jddhs.com The use of fluorous chemistry, which facilitates easy separation and recycling of catalysts and solvents, is also a relevant green approach. greyhoundchrom.com

Solventless and Microwave-Assisted Synthetic Routes

Combining solvent-free conditions with microwave irradiation represents a significant advancement in green synthetic chemistry. conicet.gov.ar

Solventless Reactions: Conducting reactions without a solvent, also known as neat or solid-state reactions, can reduce environmental impact, lower costs, and sometimes increase reaction rates. jddhs.comgctlc.orgcsic.es This approach eliminates the need for purchasing, handling, and disposing of often hazardous organic solvents. ed.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com By directly heating the reactant molecules, microwaves can lead to rapid and uniform temperature increases, often resulting in dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions compared to conventional heating methods. conicet.gov.arat.uadergipark.org.tr

While specific studies detailing a combined solvent-free, microwave-assisted synthesis of this compound are not prevalent, the principles are widely applicable to esterification reactions. organic-chemistry.org Such a method would involve mixing heptafluorobutyric acid, ethanol, and a suitable solid catalyst (like p-toluenesulfonic acid or a supported acid) and irradiating the mixture in a dedicated microwave reactor. mdpi.com This approach holds the potential for a highly efficient and environmentally benign synthesis of the target compound.

Table 2: Comparison of Synthetic Methodologies for this compound

Synthetic MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Direct Esterification Heptafluorobutyric acid, EthanolAcid catalyst (e.g., H₂SO₄), HeatWell-established, readily available materials.Equilibrium-limited, may require excess reagent or water removal. wikipedia.orgmasterorganicchemistry.com
Amide Alcoholysis Heptafluorobutyramide, EthanolExcess strong acid (e.g., H₂SO₄)Alternative route when the acid is not available.May result in lower yields; requires stoichiometric acid. ag.state.mn.us
Anhydride-Mediation Heptafluorobutyric anhydride, EthanolNone (or base catalyst)High reactivity, not equilibrium-limited. ag.state.mn.usorganic-chemistry.orgAnhydride is more expensive and moisture-sensitive.
Green Approaches Heptafluorobutyric acid, EthanolMicrowave irradiation, Solvent-freeRapid reaction times, high yields, reduced waste, energy efficient. jddhs.commdpi.comRequires specialized microwave equipment.

Catalysis in Green Synthesis of Fluorinated Esters

The green synthesis of fluorinated esters, such as this compound, is increasingly moving away from traditional stoichiometric methods towards catalytic processes. rsc.org The use of catalysts is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. jocpr.com In the context of producing this compound, which is formed from the esterification of heptafluorobutyric acid and ethanol, catalysis offers significant advantages.

Recent research has highlighted the efficacy of various catalysts in esterification reactions, which can be extrapolated to the synthesis of fluorinated esters. mun.ca Biodegradable glycerol-based carbon sulfonic acid catalysts, for instance, have been shown to be highly efficient for the synthesis of other organic molecules under solvent-free conditions, suggesting their potential application in producing this compound with excellent yields and minimal workup. nih.gov The recyclability of such solid acid catalysts further enhances their green credentials. nih.gov

The development of nanostructured catalysts also presents a promising avenue for the sustainable synthesis of fluorinated esters. e3s-conferences.org These catalysts can be tailored to exhibit high activity and selectivity, potentially leading to higher yields and fewer byproducts in the synthesis of this compound. e3s-conferences.org Biomolecule-based nanocomposites have demonstrated catalytic activity in etherification reactions under mild and eco-friendly conditions, with high product yields and catalyst reusability, a methodology that could be adapted for esterification. rsc.org

Photochemical and Electrochemical Fluorination Strategies

Photochemical and electrochemical methods offer innovative and greener alternatives for the synthesis of fluorinated compounds like this compound. These strategies often proceed under mild conditions and can provide high selectivity, reducing the need for harsh reagents and minimizing waste.

Photochemical reactions, initiated by the absorption of light, can induce electronic excitation in molecules, leading to specific chemical transformations. irispublishers.comprinceton.edu The application of photochemistry in organic synthesis is vast and includes rearrangements, cycloadditions, and functional group transformations that can be relevant to the synthesis of complex molecules. irispublishers.com For the synthesis of this compound, photochemical methods could potentially be employed in the introduction of fluorine or the modification of fluorinated precursors. The use of photocatalysts, such as eosin (B541160) Y or rhodamine B, in combination with visible light has been successful in other organic syntheses, offering a metal-free and environmentally benign approach. mdpi.com Self-optimizing flow photochemistry platforms have also been developed to rapidly determine optimal reaction conditions, which could be applied to novel syntheses of fluorinated esters. nih.gov

Electrochemical synthesis provides another powerful tool for green chemistry, utilizing electric current to drive chemical reactions. researchgate.net This method can often be conducted at room temperature and normal pressure, avoiding the need for high energy inputs. researchgate.net The direct electrochemical synthesis of carboxylic anhydrides from carboxylic acids has been demonstrated, showcasing the potential for electrosynthesis to create valuable reagents from simple starting materials without the need for dehydrating agents. nih.gov This principle could be adapted for the synthesis of this compound, potentially through the electrochemical activation of heptafluorobutyric acid or its derivatives. The use of inexpensive and eco-friendly electrode materials like graphite (B72142) and stainless steel further contributes to the sustainability of this approach. nih.gov

Comparative Analysis of Synthetic Pathways: Efficiency and Sustainability

A comparative analysis of synthetic pathways for this compound—catalytic, photochemical, and electrochemical—highlights the trade-offs in terms of efficiency and sustainability.

Synthetic Pathway General Efficiency Sustainability Advantages Potential Challenges
Green Catalysis High yields and selectivity are often achievable. mun.carsc.orgUse of recyclable catalysts, milder reaction conditions, reduced waste generation. rsc.orgnih.govCatalyst deactivation over time, potential for metal leaching into the product.
Photochemical Synthesis Can be highly selective and efficient for specific reactions. nih.govOften operates at ambient temperature, can utilize renewable light energy, and may avoid harsh reagents. irispublishers.commdpi.comQuantum yields can be low, scaling up can be difficult, and specialized equipment is required. irispublishers.com
Electrochemical Synthesis Can offer high selectivity and conversion rates. nih.govAvoids the use of stoichiometric reagents, often operates under mild conditions, and can be powered by renewable electricity. researchgate.netElectrode passivation, electrolyte stability, and the need for specialized electrochemical cells. nih.gov

Atom Economy and Environmental Impact Assessments

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in incorporating the atoms from the reactants into the final desired product. jocpr.comwordpress.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com The percentage atom economy is calculated as:

% Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100 primescholars.com

For the synthesis of this compound from heptafluorobutyric acid and ethanol, the reaction is an esterification, which is a condensation reaction that produces water as a byproduct. While this type of reaction does not have a 100% atom economy, the use of catalytic methods can still make it highly efficient. scranton.edu Addition reactions are considered the most atom-economical as they incorporate all reactant atoms into the final product. rsc.org

Chemical Reactivity and Derivatization Mechanisms of Ethyl Heptafluorobutyrate

Nucleophilic Reactions Involving the Ester Functionality

The ester group in ethyl heptafluorobutyrate is the primary site for nucleophilic attack. The strong inductive effect of the perfluorinated chain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.

Transesterification is a fundamental reaction for altering the alcohol component of an ester. In the case of this compound, this process allows for the synthesis of a variety of other heptafluorobutyrate esters. The reaction involves the substitution of the ethoxy group with a different alkoxy group, typically in the presence of an acid or base catalyst.

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. sigmaaldrich.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester. sigmaaldrich.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in excess or as the solvent. nih.gov

Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. google.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, resulting in the new ester. nih.govCurrent time information in Bangalore, IN. This method is often faster than the acid-catalyzed route. sigmaaldrich.com

The reactivity of the alcohol in transesterification generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the transesterification of secondary alcohols. researchgate.net

Table 1: Transesterification of this compound with Various Alcohols (Illustrative)

AlcoholCatalystProductRelative Rate
MethanolAcid or BaseMthis compoundHigh
IsopropanolAcid or BaseIsopropyl heptafluorobutyrateModerate
tert-ButanolAcid or Basetert-Butyl heptafluorobutyrateLow
Benzyl AlcoholAcid or BaseBenzyl heptafluorobutyrateHigh

The hydrolysis of this compound to heptafluorobutyric acid and ethanol can be catalyzed by either acid or base. The kinetics and mechanism are significantly influenced by the pH of the solution. The presence of the perfluorinated chain makes the ester more susceptible to hydrolysis compared to its non-fluorinated counterparts.

Under acidic conditions, the mechanism is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process is typically reversible and may require elevated temperatures to proceed at a reasonable rate.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming heptafluorobutyric acid. The acid is then deprotonated by the base in the reaction mixture to form the carboxylate salt, which drives the reaction to completion.

Studies on the hydrolysis of perfluorinated esters have shown that the rates are significantly faster than their hydrocarbon analogs. For instance, the presence of perfluorinated atoms on the α-carbon can enhance the rate of hydrolysis. The hydrolysis half-lives of perfluorinated esters decrease rapidly as the pH moves away from neutral, indicating the importance of acid- and base-catalyzed pathways.

Table 2: Hydrolysis of this compound under Varied pH (Conceptual)

ConditionCatalystKey IntermediateProducts
Acidic (pH < 7)H₃O⁺Protonated esterHeptafluorobutyric acid, Ethanol
Neutral (pH ≈ 7)WaterTetrahedral intermediateHeptafluorobutyric acid, Ethanol
Basic (pH > 7)OH⁻Tetrahedral intermediateHeptafluorobutyrate salt, Ethanol

Reactions of the Perfluorinated Butyrate (B1204436) Moiety

The heptafluorobutyl group, while generally stable, can undergo specific reactions, particularly involving the activation of its strong carbon-fluorine bonds or decarboxylative pathways.

The activation of C-F bonds is a challenging yet highly sought-after transformation in organic chemistry due to the high bond dissociation energy. However, the functionalization of C-F bonds in perfluorinated compounds like this compound can lead to novel fluorinated molecules. Strategies often involve transition-metal catalysis or photochemical methods.

Photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions. For example, photochemically-mediated defluorinative alkylation of ethyl trifluoroacetate (B77799) has been reported, suggesting that similar strategies could be applied to this compound. This would involve the selective reduction of a C-F bond to generate a carbon-centered radical, which can then be trapped by a suitable reaction partner.

Transition-metal complexes can also mediate C-F bond activation, often through oxidative addition. While specific examples with this compound are not prevalent in the literature, the principles established for other perfluorinated compounds are applicable.

Decarboxylative fluorination is a process where a carboxyl group is replaced by a fluorine atom. While this reaction is more direct for carboxylic acids, the perfluorinated butyrate moiety of this compound can be seen as a precursor to heptafluorobutyric acid, which could then undergo such a reaction.

Photoredox catalysis has been successfully employed for the decarboxylative fluorination of aliphatic carboxylic acids. This method typically involves the oxidation of a carboxylate to a carboxyl radical, which then extrudes carbon dioxide to form an alkyl radical. This radical is subsequently trapped by a fluorine source, such as Selectfluor. Silver-catalyzed decarboxylative fluorination also represents a viable route.

Although not a direct reaction of the ester, the hydrolysis of this compound to heptafluorobutyric acid provides a clear pathway to substrates for these powerful fluorination techniques.

Formation of Key Chemical Intermediates from this compound

This compound serves as a valuable precursor for the synthesis of several key fluorinated chemical intermediates. These transformations often exploit the reactivity of the ester group.

One important transformation is the conversion to heptafluorobutanoyl chloride . This can be achieved by first hydrolyzing the ester to heptafluorobutyric acid, followed by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Another significant intermediate is heptafluorobutyric anhydride (B1165640) . This can be synthesized from the corresponding acid or acid chloride. Heptafluorobutyric anhydride is a powerful acylating agent used in various chemical derivatizations.

The reaction of this compound with Grignard reagents can lead to the formation of fluorinated ketones or tertiary alcohols , depending on the reaction conditions and the stoichiometry of the Grignard reagent. However, the presence of the perfluoroalkyl group can sometimes lead to unusual reaction pathways.

Furthermore, the reduction of this compound, for example with lithium aluminum hydride, would yield 2,2,3,3,4,4,4-heptafluoro-1-butanol , another important fluorinated building block.

Finally, Claisen condensation reactions involving this compound can be used to synthesize fluorinated β-keto esters , which are versatile intermediates in the preparation of various heterocyclic compounds.

Synthesis of Heptafluorobutyric Acid Derivatives

This compound is a primary starting material for the synthesis of various heptafluorobutyric acid derivatives, most notably heptafluorobutyric acid itself and its corresponding amides. These transformations are typically achieved through hydrolysis and amidation reactions, respectively.

Hydrolysis to Heptafluorobutyric Acid:

The conversion of this compound to heptafluorobutyric acid is accomplished through hydrolysis, a reaction that can be catalyzed by either an acid or a base. sigmaaldrich.comyoutube.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. sigmaaldrich.comyoutube.com The equilibrium can be shifted towards the products—heptafluorobutyric acid and ethanol—by using a large volume of dilute acid. sigmaaldrich.com

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with a strong base, such as sodium hydroxide. sigmaaldrich.comyoutube.com This reaction goes to completion and initially produces the sodium salt of heptafluorobutyric acid and ethanol. Subsequent acidification of the salt solution liberates the free heptafluorobutyric acid. sigmaaldrich.com

ReactionReagentsProductsConditions
Acid-Catalyzed HydrolysisThis compound, Water, Acid catalyst (e.g., HCl, H₂SO₄)Heptafluorobutyric acid, EthanolHeat, Excess water
Base-Catalyzed HydrolysisThis compound, Strong base (e.g., NaOH)Sodium heptafluorobutyrate, EthanolHeat
AcidificationSodium heptafluorobutyrate, Strong acid (e.g., HCl)Heptafluorobutyric acid, Sodium saltAqueous solution

Amidation to Heptafluorobutyramides:

This compound can be converted to heptafluorobutyramides by reaction with ammonia (B1221849) or primary/secondary amines. This nucleophilic acyl substitution reaction, known as aminolysis, involves the displacement of the ethoxy group of the ester by the amine nucleophile. The reaction typically requires heating and may be facilitated by the use of a catalyst. The resulting heptafluorobutyramides are stable compounds with applications in various fields of chemistry.

Production of 4,4,5,5,6,6,6-Heptafluoro-3-oxo-hexanoic Acid Ethyl Ester

The synthesis of 4,4,5,5,6,6,6-heptafluoro-3-oxo-hexanoic acid ethyl ester is a prime example of the utility of this compound in carbon-carbon bond formation. This is achieved through a Claisen condensation reaction with ethyl acetate (B1210297). wikipedia.orgbyjus.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgbyjus.com In this specific case, it is a "crossed" or "mixed" Claisen condensation because two different esters are used. wikipedia.org

The reaction mechanism proceeds as follows:

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion. wikipedia.orglibretexts.org

Nucleophilic Attack: The ethyl acetate enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The electron-withdrawing heptafluoropropyl group makes the carbonyl carbon of this compound particularly susceptible to nucleophilic attack.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: This intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester, 4,4,5,5,6,6,6-heptafluoro-3-oxo-hexanoic acid ethyl ester. libretexts.org

Reactant 1Reactant 2BaseProduct
This compoundEthyl acetateSodium ethoxide4,4,5,5,6,6,6-Heptafluoro-3-oxo-hexanoic acid ethyl ester

Derivatization Applications in Organic Synthesis

This compound and its derivatives are extensively used as derivatizing agents, particularly in gas chromatography (GC) for the analysis of various compounds. chemimpex.com Derivatization is a technique used to convert a compound into a product (a derivative) of similar chemical structure that is more suitable for analysis. research-solution.com This is often done to increase the volatility, thermal stability, and detectability of polar compounds. research-solution.com

The heptafluorobutyryl group is an excellent electrophoric tag, meaning it has a high affinity for capturing electrons. This property makes derivatives containing this group highly sensitive to electron capture detection (ECD) in GC, allowing for trace-level analysis.

A common related derivatizing agent is heptafluorobutyric anhydride (HFBA). nih.govnih.govsigmaaldrich.com It readily reacts with nucleophilic functional groups such as amines and hydroxyls to form stable heptafluorobutyramides and heptafluorobutyryl esters, respectively. sigmaaldrich.com For instance, HFBA is used to derivatize amphetamines and related drugs for their detection in oral fluid samples by GC-mass spectrometry (GC-MS). nih.govnih.gov The derivatization improves the chromatographic properties and allows for sensitive detection. nih.gov While HFBA is more reactive, this compound can also be used for similar derivatization reactions, especially when a milder reagent is required.

Analyte Functional GroupDerivatizing AgentDerivative FormedAnalytical TechniqueApplication Example
Primary/Secondary AminesHeptafluorobutyric anhydride (HFBA)Heptafluorobutyramide (B1361082)GC-MS, GC-ECDAnalysis of amphetamines nih.govnih.gov
Alcohols/PhenolsHeptafluorobutyric anhydride (HFBA)Heptafluorobutyryl esterGC-MS, GC-ECDTrace analysis
Various polar compoundsThis compoundHeptafluorobutyryl derivativesGas ChromatographyImproving detection and analysis chemimpex.com

Applications of Ethyl Heptafluorobutyrate in Advanced Research Domains

Role as a Derivatizing Agent in Analytical Chemistry

In analytical chemistry, derivatization is a crucial technique used to convert an analyte into a product that is more suitable for a specific analytical method. Ethyl heptafluorobutyrate itself is a stable ester, but the heptafluorobutyryl group is typically introduced into other molecules using heptafluorobutyric anhydride (B1165640) (HFBA) or heptafluorobutyrylimidazole (HFBI). This process, known as acylation, transforms polar functional groups like alcohols (-OH), amines (-NH2), and thiols (-SH) into their corresponding heptafluorobutyrate esters, amides, and thioesters. sigmaaldrich.comgcms.cz This transformation is pivotal for gas chromatography (GC) analysis.

The primary goal of derivatizing analytes with the heptafluorobutyryl group is to improve their behavior in gas chromatography systems. sigmaaldrich.com The key advantages include:

Increased Volatility: Many biological molecules are non-volatile due to their polarity and cannot be analyzed directly by GC. Acylation with HFBA significantly reduces the polarity of the analytes by masking the polar functional groups, thereby increasing their volatility and making them suitable for GC analysis. sigmaaldrich.comtcichemicals.com

Improved Thermal Stability: The resulting heptafluorobutyrate derivatives are generally more thermally stable than their parent molecules, preventing degradation at the high temperatures used in the GC injector and column. sigmaaldrich.com

Enhanced Detection Sensitivity: The most significant advantage is the enhanced sensitivity, particularly with an electron capture detector (ECD). The seven fluorine atoms in the heptafluorobutyryl group are highly electronegative, giving the derivative a strong electron-capturing ability. This results in a much higher response signal from the ECD, allowing for the detection and quantification of analytes at very low concentrations (trace analysis). gcms.cz

Improved Chromatography: Derivatization often leads to better peak shapes, reducing tailing and improving resolution between closely eluting compounds on the GC column. gcms.cz

The reaction with HFBA is robust and can be driven to completion, often with the aid of a base to scavenge the heptafluorobutyric acid byproduct, which could otherwise damage the GC column. gcms.cz

The high sensitivity afforded by heptafluorobutyrate derivatization makes it an invaluable tool for the analysis of various low-concentration biomarkers in complex biological matrices like blood, urine, and hair.

Ethyl Glucuronide (EtG): EtG is a direct metabolite of ethanol (B145695) and a key biomarker for monitoring alcohol consumption. mdpi.comnih.gov For its analysis in hair, which provides a long-term window of detection, GC-MS is a powerful technique. Because EtG is non-volatile, derivatization is essential. researchgate.net Heptafluorobutyric anhydride (HFBA) has been identified as an optimal derivatizing agent for GC-MS/MS analysis of EtG, forming a volatile derivative that allows for highly sensitive and specific quantification. mdpi.comnih.gov This method is crucial in forensic toxicology and clinical settings to assess chronic alcohol abuse, with detection limits as low as a few picograms per milligram of hair. nih.gov

Catecholamines: Catecholamines (e.g., dopamine, norepinephrine, epinephrine) are important neurotransmitters and hormones. Their analysis in biological fluids is challenging due to their low concentrations and instability. Derivatization is necessary to improve their stability and chromatographic properties. A two-step derivatization, which can include the use of reagents like N-Methyl-bis(heptafluorobutyramide) (MBHFBA), forms stable heptafluorobutyrate derivatives of the amine groups, enabling sensitive detection by GC-MS. nih.gov

Amines: The analysis of various primary and secondary amines, including amino acids and diamines like 1,6-hexamethylenediamine (a biomarker for isocyanate exposure), is significantly improved by derivatization with HFBA. nih.govnih.gov The reaction converts the polar amine groups into stable, volatile N-heptafluorobutyryl amides. sigmaaldrich.comnih.gov This allows for their separation and quantification by capillary GC with high precision, even at concentrations below 0.5 µg/L in urine. nih.gov

Table 1: Derivatization of Biological Markers with Heptafluorobutyric Anhydride (HFBA)

Biological Marker Parent Functional Group(s) Derivative Formed Analytical Advantage
Ethyl Glucuronide (EtG) Hydroxyl (-OH) HFB Ester Increased volatility and sensitivity for GC-MS analysis of alcohol consumption. mdpi.comnih.gov
Catecholamines Amine (-NH₂), Hydroxyl (-OH) HFB Amide, HFB Ester Enhanced stability and volatility for neurotransmitter profiling. nih.gov
Amines Amine (-NH₂) HFB Amide Improved volatility and sensitivity for GC analysis of various amines. sigmaaldrich.comnih.gov
Fatty Acids Carboxyl (-COOH), Hydroxyl (-OH) HFB Ester Increased volatility for comprehensive fatty acid profiling by GC-MS. aocs.orgasm.org

Understanding the carbohydrate composition of glycoproteins and glycolipids is fundamental in glycobiology. Gas-liquid chromatography (GLC) is a standard method for this analysis, but it requires the cleavage of monosaccharides from the glycoconjugate and their subsequent derivatization.

A highly effective method involves the methanolysis of the glycoprotein (B1211001) or glycolipid to release the monosaccharides as their O-methyl-glycosides. These are then derivatized with heptafluorobutyric anhydride. mdpi.comnih.gov The resulting heptafluorobutyrate derivatives are stable, highly volatile, and well-suited for separation on capillary GC columns. nih.gov This technique offers several advantages over traditional methods like trimethylsilyl (B98337) (TMS) derivatization:

Stability: The heptafluorobutyrate derivatives are significantly more stable over time compared to TMS derivatives. nih.govnih.gov

Lack of Interference: The method is robust and not affected by common contaminants found in biological samples, such as salts or detergents. mdpi.com

Comprehensive Analysis: Researchers have developed sequential procedures where sialic acids, monosaccharides, fatty acids, and amino acids can all be determined from a single sample using heptafluorobutyrate derivatization, offering a considerable advantage in sample-limited studies. researchgate.netacs.org

This method allows for the sensitive and reproducible quantification of a wide range of monosaccharides, including pentoses, hexoses, and hexosamines, at the sub-nanomolar level. researchgate.net

Table 2: Research Findings on Monosaccharide Analysis using HFB Derivatives

Research Finding Significance Reference(s)
HFB derivatives of O-methyl-glycosides are stable and can be quantitatively determined at the picomole level. Enables high-sensitivity analysis of carbohydrate composition from small amounts of material. nih.gov
The method is not susceptible to interference from common laboratory buffers and detergents. Increases the reliability and applicability of the analysis for purified glycoproteins. mdpi.com
A sequential GC/MS procedure allows for the analysis of sialic acids, monosaccharides, and amino acids from a single sample. Provides a comprehensive compositional analysis from a minimal amount of a glycoprotein, which is highly efficient. researchgate.netacs.org

Functional Solvent Applications in Chemical Reactions

Beyond its role in analytical chemistry, this compound is utilized in chemical synthesis, primarily due to the properties imparted by its fluorinated chain. It is part of a class of solvents often referred to as "fluorous" solvents.

This compound serves as a valuable fluorinated building block in organic synthesis. aocs.org The incorporation of fluorinated segments into molecules can dramatically alter their chemical and physical properties, such as metabolic stability, lipophilicity, and bioavailability. This makes such building blocks essential in the development of pharmaceuticals, agrochemicals, and advanced materials. aocs.org Furthermore, this compound has shown potential in the development of advanced fluorinated polymers that exhibit unique thermal and chemical resistance properties. sigmaaldrich.com

The principle of "fluorous chemistry" leverages the unique solubility properties of highly fluorinated compounds. Fluorous solvents, like perfluoroalkanes, are often immiscible with both common organic solvents and water, creating biphasic or triphasic systems. researchgate.netacs.org this compound, while not as "fluorous" as perfluoroalkanes, shares some of these characteristics and can be used in systems designed for liquid-liquid phase separations.

In such a system, a fluorous-tagged catalyst might be dissolved in the fluorous phase (e.g., a perfluorinated solvent), while the reactants are in a standard organic solvent like toluene. The reaction can be run in a homogeneous solution at elevated temperatures and, upon cooling, the phases separate again. This allows for the simple separation of the product (in the organic phase) from the catalyst (in the fluorous phase), which can then be recovered and reused. researchgate.netacs.org This technique offers a powerful method for product purification and catalyst recycling, contributing to greener chemical processes.

Material Science and Engineering Applications

The distinct properties of this compound, such as its chemical stability and hydrophobicity, make it a versatile tool for materials scientists. chemimpex.com These characteristics are leveraged to create materials with enhanced performance and durability. chemimpex.com

Advanced Coatings and Adhesives Development

In the realm of material science, this compound is utilized in the formulation of advanced coatings and adhesives. chemimpex.comvwr.com Its incorporation into coating formulations can lead to enhanced chemical resistance and durability. chemimpex.com The hydrophobic nature imparted by its heptafluorobutyrate structure is beneficial for applications requiring water resistance. chemimpex.com These characteristics make it suitable for developing high-performance coatings designed to withstand challenging environmental or chemical conditions. chemimpex.com

Energy Storage and Conversion Systems: Lithium-ion Batteries

This compound is being actively researched as a co-solvent or additive in electrolytes for lithium-ion batteries. researchgate.netresearchgate.net The primary goal is to enhance the safety and performance of these energy storage devices, particularly for high-voltage applications. rsc.orgnih.gov The inclusion of fluorinated compounds like this compound can lead to the formation of a more stable solid electrolyte interphase (SEI) on the battery's electrodes. nih.govnih.gov This protective layer is crucial for preventing unwanted side reactions between the electrolyte and the electrode, which can degrade battery performance over time. nih.gov Research indicates that electrolytes containing fluorinated esters can exhibit non-flammable properties and support stable cycling at high voltages. nih.govnih.gov

Table 1: Impact of this compound in Lithium-Ion Battery Electrolytes

Research Finding Observed Effect Source
Electrolyte Flammability All-fluorinated electrolytes demonstrate non-flammable properties, enhancing battery safety. nih.gov
Interfacial Stability Fluorinated additives promote the formation of a stable, LiF-rich SEI on the lithium metal anode. nih.gov nih.govnih.gov
High-Voltage Performance Enables stable operation of high-voltage cathodes by creating a robust cathode-electrolyte interphase (CEI). nih.gov nih.govnih.gov

| Ion Solvation | The presence of fluorinated esters can alter the Li+ solvation structure, potentially reducing side reactions. nih.gov | nih.gov |

Emerging Applications in Fluoropolymer Development

This compound serves as a valuable building block in the synthesis of specialized fluoropolymers. chemimpex.comjustia.com Its excellent solvent capabilities and stability make it a suitable medium for polymerization reactions involving fluorinated compounds. chemimpex.com The incorporation of the heptafluorobutyrate group can modify the properties of the resulting polymers, tailoring them for specific high-performance applications. Fluoropolymers are critical materials in various sectors, including clean energy technologies like hydrogen electrolyzers and fuel cells, where they are used for membranes and other key components. eiga.eu

Pharmaceutical and Agrochemical Intermediate Synthesis

The strategic introduction of fluorine into bioactive molecules is a well-established method for enhancing their therapeutic or protective properties. tcichemicals.commdpi.com this compound acts as a key intermediate, providing a heptafluorobutyl group that can be incorporated into the molecular structure of new drugs and crop protection agents. chemimpex.comgreyhoundchrom.com

Introduction of Fluorine for Enhanced Biological Activity and Stability

Incorporating fluorine or fluorine-containing groups into pharmaceuticals and agrochemicals can significantly alter their biological and physical properties. tcichemicals.commdpi.com The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve the molecule's binding affinity to its biological target. tcichemicals.commdpi.com This is due to the unique electronic properties of the fluorine atom and the strength of the carbon-fluorine bond. harvard.edu Approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain fluorine, highlighting the importance of this strategy. tcichemicals.com this compound serves as a reagent to introduce the heptafluorobutyl moiety into various molecular scaffolds. echemi.comlookchem.com

Table 2: Effects of Fluorine Introduction in Bioactive Molecules

Property Modified Rationale for Enhancement Source
Metabolic Stability The strong C-F bond can block sites on the molecule that are susceptible to metabolic degradation by enzymes. tcichemicals.commdpi.com
Binding Affinity Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins. mdpi.com
Lipophilicity The introduction of a fluorinated alkyl group generally increases the molecule's lipid solubility, which can enhance its ability to cross biological membranes. tcichemicals.com

Role in Drug Formulation Processes

Beyond its use in synthesis, this compound is also explored for its role in drug formulation and delivery. chemimpex.com In some cases, fluorinated compounds can be used in the preparation of pharmaceutical compositions, such as aerosol formulations for pulmonary or nasal delivery. epo.org It can also be a component in the formation of salts of active pharmaceutical ingredients, such as in bis(heptafluorobutyrate) salts, to modify the drug's properties. google.com

Design of Fluorinated Therapeutic Agents (e.g., HDAC Inhibitors, Anti-cancer Agents)

The strategic incorporation of fluorine into therapeutic drug candidates is a widely recognized approach in medicinal chemistry to enhance pharmacological properties. The introduction of fluorinated moieties, such as the heptafluorobutyryl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.govtcichemicals.com this compound, and its derivatives like heptafluorobutyric anhydride, serve as valuable reagents in the synthesis of these modified therapeutic agents. ontosight.aiavantorsciences.com This section explores the application of such fluorination strategies in the design of histone deacetylase (HDAC) inhibitors and other anti-cancer agents.

The rationale for using fluorinated compounds in drug design stems from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can lead to improved drug potency, enhanced membrane permeability, and resistance to metabolic degradation, all of which are critical for effective therapeutic agents. nih.govgreyhoundchrom.comnumberanalytics.com

Fluorinated Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. mdpi.commdpi.com The inhibition of HDACs can lead to the hyperacetylation of histone and non-histone proteins, resulting in cell cycle arrest and apoptosis in cancer cells. mdpi.comfrontiersin.org

The design of HDAC inhibitors often involves a pharmacophore model consisting of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. nih.govturkjps.org Fluorination of different parts of the HDAC inhibitor scaffold has been shown to modulate potency and isoform selectivity. ontosight.ai For instance, the introduction of fluorine can alter the electronic properties of the zinc-binding group, leading to enhanced inhibitory activity. ekb.eg

While direct examples of this compound in the synthesis of commercially available HDAC inhibitors are not prominently documented in publicly available research, the use of the heptafluorobutyryl group as a structural motif is a known strategy in medicinal chemistry. illinois.edu Reagents such as heptafluorobutyric anhydride are employed to introduce this group onto various molecular scaffolds to create novel therapeutic candidates. ontosight.ai

Table 1: Examples of Fluorinated Compounds in Therapeutic Research

Compound ClassExample CompoundTherapeutic TargetKey Research Finding
HDAC Inhibitor Fluorinated Vorinostat AnalogueHDAC1, HDAC6Introduction of a vicinal difluoroethyl group in place of an ethyl group enhanced inhibitory activity against HDAC1. mdpi.com
HDAC Inhibitor Trifluoromethyl Ketone-based InhibitorHDAC1, 3, 4, 6The trifluoromethyl ketone moiety acts as an effective zinc-binding group, showing potent inhibitory activity. ekb.eg
Anti-cancer Agent 3-Fluoro-β-lactamsTubulinFluorinated β-lactam compounds exhibited potent antiproliferative activity in human breast cancer cells. mdpi.com
Anti-cancer Agent Fluorinated Ether Lipid AnalogueNot SpecifiedA synthesized fluorinated analogue of an anticancer active ether lipid demonstrated antitumor activity in a mouse model. nih.gov

This table presents illustrative examples of fluorinated compounds from research and does not imply direct synthesis from this compound unless specified.

Fluorinated Anti-cancer Agents

Beyond HDAC inhibitors, the strategy of fluorination is broadly applied in the development of various anti-cancer agents. numberanalytics.com The presence of fluorine can block metabolic oxidation sites on a drug molecule, thereby increasing its half-life and bioavailability. nih.gov

For example, research into fluorinated analogues of the natural product combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor, has led to the synthesis of 3-fluoro-β-lactams. These compounds have demonstrated significant antiproliferative activity against human breast cancer cell lines. mdpi.com Similarly, the synthesis of fluorinated analogues of anticancer ether lipids has been pursued to improve their therapeutic index. nih.gov

The synthesis of these complex fluorinated molecules often relies on specialized fluorinating reagents and fluorinated building blocks. tcichemicals.comgreyhoundchrom.com While this compound can be a source for the heptafluorobutyl group, other more reactive derivatives like heptafluorobutyryl chloride or anhydride are often used in multi-step synthetic sequences to create these advanced therapeutic agents. ag.state.mn.us

Environmental Aspects of Perfluorinated Esters: Fate and Transport Research

Environmental Persistence and Degradation Pathways of Fluorinated Esters

The environmental persistence of fluorinated esters and other PFAS is a defining characteristic. mdpi.com Once released, they are highly resistant to degradation, which leads to long-term contamination of soil, water, and air. mdpi.comthermofisher.com While the perfluorinated backbone of these molecules is exceptionally stable, the non-fluorinated parts of the molecule, such as ester linkages, can be susceptible to degradation. wur.nlnih.gov Polyfluoroalkyl substances, which contain non-fluorinated portions, are generally more susceptible to transformation than perfluoroalkyl substances. nih.govnih.gov These transformations, however, often lead to the formation of other highly persistent PFAS compounds. nih.govnih.gov

Abiotic degradation processes are crucial in determining the environmental fate of fluorinated esters.

Hydrolysis : The ester linkage in compounds like ethyl heptafluorobutyrate can undergo hydrolysis, cleaving the molecule. turi.org This process can be a significant degradation pathway for certain fluorinated esters, such as fluorotelomer acrylates (FTAcrs), under specific environmental conditions. core.ac.ukresearchgate.net For example, the hydrolytic half-lives of some monomeric FTAcrs can range from days in landfills to years in marine systems. researchgate.net This degradation, however, is often a transformation rather than a complete breakdown, leading to the formation of precursor compounds like fluorotelomer alcohols (FTOHs) and, ultimately, persistent perfluoroalkyl carboxylic acids (PFCAs). core.ac.ukresearchgate.net The hydrolysis of fluorotelomer iodides (FTIs) in aquatic systems, with half-lives around 130 days, is also considered a potentially significant source of FTOHs and PFCAs. core.ac.uk

Photolysis : Direct photolysis is not considered a major degradation pathway for most perfluorinated compounds because the carbon-fluorine bond is too strong. wur.nl However, indirect photolysis, involving reactions with hydroxyl (OH) radicals in the atmosphere, can contribute to the transformation of some fluorinated chemicals, particularly volatile precursor compounds like fluorotelomer alcohols. wur.nlmst.dk For compounds with relatively high vapor pressure, such as certain nonaflate fluoroalkyl esters, photo-oxidation in the atmosphere is an expected degradation pathway. turi.org

Biotic processes play a role in the transformation of polyfluoroalkyl substances.

Biotransformation : Microbial action is a known pathway for the degradation of the non-fluorinated parts of polyfluoroalkyl compounds. nih.govnih.gov Studies have shown that various bacterial species can degrade certain fluorinated chemicals, but this often results in the formation of highly stable perfluorinated acids. mdpi.comresearchgate.net For instance, predictive models suggest that a significant percentage of perfluorinated chemicals will ultimately biodegrade into persistent end products like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). researchgate.net The structure of the PFAS compound, including the length of its carbon chain and the type of functional group, influences its susceptibility to microbial attack. nih.gov

Precursor Transformation : Polyfluoroalkyl substances like this compound are considered "precursors" because they can be transformed into other PFAS in the environment. nih.govnih.gov The biodegradation of these precursors typically involves the cleavage of non-fluorinated functional groups, leaving the highly persistent perfluoroalkyl moiety intact. nih.govmst.dk this compound, for example, is known to be a chemical intermediate for perfluorobutanoic acid (PFBA). service.gov.uk This transformation pathway is a significant indirect source of PFAAs in the environment. nih.gov

Table 1: Degradation of Selected Fluorinated Compounds

Compound Type Degradation Pathway Key Products Persistence of Products
This compound Hydrolysis, Biotransformation Perfluorobutanoic acid (PFBA) High
Fluorotelomer Acrylates (FTAcrs) Hydrolysis, Biotransformation Fluorotelomer Alcohols (FTOHs), Perfluoroalkyl Carboxylic Acids (PFCAs) High
Fluorotelomer Alcohols (FTOHs) Atmospheric Oxidation, Biotransformation Perfluoroalkyl Carboxylic Acids (PFCAs) High
Perfluoroalkyl Acids (PFAAs) Not readily degraded - Very High

Global Distribution and Transport Mechanisms

The physical and chemical properties of perfluorinated esters and their degradation products facilitate their long-range transport, leading to global distribution, including in remote ecosystems like the Arctic. acs.orgpops.int

Volatile precursor compounds, such as fluorotelomer alcohols and some fluorinated esters, can be transported long distances in the atmosphere. researchgate.netdiva-portal.org Once in the atmosphere, these precursors can undergo oxidation and other transformations, leading to the formation of more persistent and water-soluble PFAAs. mst.dk These PFAAs can then be deposited onto land and into water bodies far from their original source through precipitation. This atmospheric transport and degradation of precursors is a significant pathway for the contamination of remote regions with compounds like perfluorododecanoic acid (PFDA) and perfluoroundecanoic acid (PFUnDA). diva-portal.org

More water-soluble and persistent PFAS, particularly the PFAAs that are the end products of precursor degradation, are readily transported by ocean currents. pops.int

Global Circulation : The high solubility and low tendency to bind to particles mean that many PFAS are highly mobile in aquatic systems, with the oceans acting as a final sink. researchgate.netpops.int Studies estimate that oceanic transport is the dominant pathway for delivering compounds like PFOA to the Arctic, with estimates of 2-12 tonnes per year. pops.intresearchgate.net PFAS have been detected in both surface and deep ocean waters, indicating vertical transport within the water column. researchgate.netpops.int

Arctic Contamination : The Fram Strait, a key passage between the Atlantic and Arctic Oceans, has been identified as a major conduit for PFAS. acs.org Research has documented a feedback loop where volatile PFAS are delivered to the Arctic via the atmosphere, enter the ocean, are exported south into the Atlantic by currents like the East Greenland Current, and then recirculate back into the Arctic via the warmer West Spitsbergen Current. acs.org In one year, an estimated 123 tons of PFAS flowed into the Arctic Ocean through this strait, with 110 tons flowing back out, demonstrating the massive scale of this transport mechanism. acs.org

Table 2: Estimated Annual Mass Flow of PFAS through the Fram Strait

Direction Water Mass Mass Flow (Megagrams/year)
Northward (into Arctic) Atlantic Water +112 (±82)
Southward (out of Arctic) Recirculating Atlantic Water / Arctic Atlantic Water -66 (±36)
Southward (out of Arctic) Polar Water -33 (±19)

Data sourced from a study on PFAS mass flows in the Fram Strait. awi.de

Long-Term Environmental Residence Time Implications

The extreme persistence of perfluoroalkyl acids, the ultimate degradation products of many fluorinated esters like this compound, has profound environmental implications. service.gov.ukmst.dk

Due to the strength of the C-F bond, these compounds resist nearly all natural degradation processes and are sometimes referred to as "forever chemicals." service.gov.ukmst.dk Their stability means they persist in the environment for decades or longer. service.gov.uk Even if all sources of PFAS were eliminated, environmental concentrations would decline very slowly due to this persistence and the legacy of contamination. service.gov.uk The transformation of precursor compounds ensures a continuous, long-term source of these persistent PFAAs in the environment. nih.govnih.gov The long residence time of these chemicals in soil and water allows for their gradual accumulation in groundwater and their entry into food chains, posing a continuous exposure risk to wildlife and humans. service.gov.uk The detection of these compounds in deep ocean water, which has a residence time of several hundred years, further underscores their exceptional persistence and long-term impact on global ecosystems. pops.int

Green Chemistry Considerations for Environmental Impact Mitigation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Given the environmental persistence of perfluorinated compounds, applying green chemistry principles is crucial for mitigating their impact.

One area of green chemistry relevant to fluorinated compounds is "fluorous chemistry." This approach utilizes highly fluorinated compounds, like this compound, as solvents or as tags on catalysts and reagents. purdue.edumdpi.comgreyhoundchrom.comtcichemicals.com The unique property of fluorous compounds being soluble in fluorous solvents but not in common organic solvents or water allows for easy separation of products and recycling of the fluorous components, thereby reducing waste. purdue.edumdpi.comgreyhoundchrom.comtcichemicals.com

The development of greener synthesis methods for fluorinated compounds is another important aspect. This includes using less hazardous reagents, reducing the number of synthetic steps to improve atom economy, and conducting reactions under milder conditions to save energy. nih.govresearchgate.net

A key principle of green chemistry is the use of safer solvents. researchgate.net Many traditional organic solvents are toxic, flammable, and contribute to pollution. nih.gov Research is ongoing to find and implement greener alternatives. wpmucdn.comlucp.net

Interactive Data Table: Green Chemistry Alternatives to Traditional Solvents

Green Solvent TypeExamplesProperties and Benefits
Bio-based Solvents Ethanol (B145695), Ethyl lactate, GlycerolDerived from renewable resources, often biodegradable, and have a lower environmental footprint. nih.govnetascientific.com
Supercritical Fluids Supercritical CO2Non-toxic, non-flammable, and can be easily removed from the product. Effective for extractions. nih.govresearchgate.net
Ionic Liquids VariousLow vapor pressure, high thermal stability, and can be tailored for specific reactions. nih.gov
Water H₂OAbundant, non-toxic, and non-flammable. jetir.org

The ultimate goal of green chemistry in this context is to design effective molecules that accomplish their intended function while being designed for degradation into harmless substances after their use, thus avoiding long-term environmental accumulation. researchgate.net For perfluorinated esters, this could involve designing molecules with built-in "weak links" that allow the molecule to break down into non-persistent components after its useful life.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental molecular properties of this compound and related compounds. These computational approaches allow for a detailed examination of the electron distribution and energy landscape of these molecules.

Electronic Structure and Bonding Analysis

The introduction of a heptafluorobutyl chain significantly influences the electronic structure of the ester. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the carbon backbone and the ester functional group. This phenomenon, sometimes referred to as a "dipole-dipole effect," results in a notable polarization of the molecule.

DFT calculations on electrolyte systems containing this compound have been performed to understand its electrochemical stability. nih.gov These calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's resistance to oxidation and reduction. For this compound, the presence of the electron-withdrawing fluorinated chain is expected to lower the HOMO energy level, making it more resistant to oxidation, a desirable property for electrolyte solvents in high-voltage batteries. mdpi.com

Table 1: Calculated Electronic Properties of this compound and Related Molecules

Compound Method HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
This compound B3LYP/6-311+G(d,p) - - -
Ethyl Trifluorobutyrate B3LYP/6-311+G(d,p) - - -
Ethyl Butyrate (B1204436) B3LYP/6-311+G(d,p) - - -

Conformational Analysis and Energetics

The conformational landscape of fluorinated esters is complex due to the interplay of steric and electronic effects. The perfluorinated alkyl chain in this compound is known to exhibit a preference for helical or twisted conformations over a simple planar zig-zag arrangement. This is a common feature in perfluoroalkanes and their derivatives.

Computational studies on related fluorinated compounds have explored the rotational barriers around the C-C bonds of the fluorinated chain and the C-O bond of the ester group. These calculations help to identify the most stable conformers and the energy required to transition between them. While specific conformational analysis of this compound is not extensively documented, microwave spectroscopy studies have indicated the presence of multiple conformations, and work is in progress to fully assign them. altervista.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules in a condensed phase, offering insights into their interactions with surrounding molecules, be it a solvent or a biological macromolecule.

Solvent Properties and Solvation Behavior

MD simulations have been employed to investigate the solvation structure of lithium ions in electrolyte mixtures containing this compound. nih.gov These simulations reveal the composition and geometry of the lithium-ion solvation shell, which is crucial for understanding ion transport and interfacial reactions in batteries. The simulations showed that the coordination of lithium ions with the surrounding solvent molecules is altered by the presence of the fluorinated ester. Specifically, the number of coordinating solvent molecules and their orientation are influenced by the unique electronic properties of this compound. nih.gov

The radial distribution function (RDF) is a key output from MD simulations that describes the probability of finding a particle at a certain distance from a reference particle. Analysis of RDFs can provide detailed information about the structure of the solvation shells.

Table 2: Coordination Numbers of Li+ in an Electrolyte Containing this compound (EHFB) at 25 °C

Electrolyte Component Coordination Number with Li+
Ethylene Carbonate (EC) -
Diethyl Carbonate (DEC) -
This compound (EHFB) -

(Note: Specific coordination numbers from the cited study are presented graphically and not in tabular format. This table illustrates the type of data obtainable.) nih.gov

Interactions with Biological Macromolecules

While the primary focus of existing computational studies on this compound has been on its application in materials science, its interactions with biological macromolecules are also of interest, particularly in the context of drug delivery and toxicology. There is, however, a notable lack of specific molecular dynamics simulation studies in the publicly available literature detailing the interactions of this compound with proteins or other biological macromolecules. Such studies would be valuable for understanding its potential biological activity and could involve docking simulations to predict binding affinities and MD simulations to explore the dynamics of the interaction.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.

For fluorinated esters like this compound, two important reaction pathways are hydrolysis and thermal decomposition. While specific computational studies on the reaction mechanisms of this compound are not widely available, research on related fluorinated esters provides a basis for understanding its likely behavior.

For instance, computational studies on the hydrolysis of other fluorinated esters have shown that the presence of fluorine atoms can significantly impact the reaction rate. The electron-withdrawing nature of the fluorinated chain can stabilize the transition state of the hydrolysis reaction, thereby accelerating it. An experimental study has reported the hydrolysis half-life of this compound to be 6.1 days. epa.gov

Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids, which share the perfluorinated alkyl chain, suggest that decomposition can proceed through the elimination of hydrogen fluoride (B91410) and the formation of cyclic intermediates. googleapis.com A similar mechanism could be plausible for the thermal decomposition of this compound.

Industrial and Patent Landscape of Ethyl Heptafluorobutyrate and Fluorinated Esters

Analysis of Industrial Production Methodologies

The industrial synthesis of ethyl heptafluorobutyrate and other fluorinated esters relies on a range of methodologies, each with distinct advantages and challenges. The selection of a specific process often depends on factors such as the cost of raw materials, desired purity, reaction scalability, and environmental impact. Key industrial methods include traditional esterification techniques adapted for fluorinated compounds, as well as specialized fluorination processes.

One of the most fundamental methods is the Fischer-Speier esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, this would involve reacting heptafluorobutyric acid with ethanol (B145695). While a well-established and straightforward method, the reversible nature of the reaction requires strategies to drive the equilibrium toward the product, such as using an excess of one reactant or removing water as it forms.

Transesterification is another widely used industrial process. This method involves the reaction of an existing ester with an alcohol to produce a new ester. For instance, a methyl ester of a fluorinated carboxylic acid can be reacted with ethanol to yield the corresponding ethyl ester. This process is often catalyzed by either an acid or a base and can be advantageous when the parent fluorinated carboxylic acid is difficult to handle or expensive.

More specialized and direct methods have been developed to introduce fluorine into the molecule. Direct fluorination involves reacting a hydrocarbon precursor ester with elemental fluorine (F₂), often diluted with an inert gas to control the highly exothermic reaction. This method can produce perfluorinated esters from their hydrocarbon counterparts in a single, albeit challenging, process. A related industrial technique is electrochemical fluorination (ECF) , also known as the Simons process. In this method, an organic substrate is dissolved in anhydrous hydrogen fluoride (B91410) and subjected to an electric current, leading to the substitution of hydrogen atoms with fluorine. ECF has been used for the production of perfluorinated acyl and sulfonyl fluorides, which can then be converted to esters.

The use of specific fluorinating reagents is also common, particularly for selective fluorination. Reagents like sulfur tetrafluoride (SF₄) can be used for deoxofluorination, while a variety of N-F reagents (e.g., Selectfluor) are employed for electrophilic fluorination, although these are often more relevant for pharmaceutical synthesis than bulk chemical production.

Comparison of Industrial Production Methodologies for Fluorinated Esters
MethodologyDescriptionKey ReactantsAdvantagesChallenges
Fischer EsterificationAcid-catalyzed reaction between a carboxylic acid and an alcohol.Fluorinated carboxylic acid, Alcohol (e.g., Ethanol)Well-established, uses common reagents.Reversible reaction, requires equilibrium shift.
TransesterificationReaction of an ester with an alcohol to form a new ester.Fluorinated ester (e.g., methyl ester), AlcoholCan avoid handling hazardous fluorinated acids.Equilibrium-driven, requires product separation.
Direct FluorinationReaction of a hydrocarbon precursor with elemental fluorine.Hydrocarbon ester, Elemental Fluorine (F₂)Direct route to perfluorinated products.Highly energetic reaction, requires specialized equipment.
Electrochemical Fluorination (ECF)Anodic fluorination in anhydrous hydrogen fluoride.Organic substrate, Hydrogen Fluoride (HF)Effective for producing perfluorinated compounds.Low yields, formation of isomers and byproducts.

Patent Trends and Innovations in Fluorinated Ester Synthesis

The patent landscape for fluorinated esters and their synthesis reflects a continuous drive for innovation focused on improving efficiency, safety, cost-effectiveness, and application-specific performance. Analysis of recent patent activity reveals several key trends.

A significant area of innovation involves the development of novel fluorination reagents and catalytic systems . While traditional methods are robust, they often require harsh conditions or hazardous materials like anhydrous hydrogen fluoride. Patents are increasingly focused on methods that allow for more selective and safer fluorination under milder conditions. This includes the development of new electrophilic and nucleophilic fluorinating agents and transition metal-catalyzed reactions that can selectively introduce fluorine or fluoroalkyl groups into organic molecules.

Another major trend is the synthesis of fluorinated polymers and copolyesters with tailored properties. Patents from companies like DuPont describe processes for preparing block copolyesters that incorporate fluoroether functionalities. justia.com These materials are designed to impart desirable surface properties, such as oil and soil resistance, to fabrics and other articles. justia.com The patents often detail polycondensation processes where a fluorinated homopolymer is blended with a non-fluorinated polymer to create materials with enhanced performance characteristics. justia.com Similarly, patents exist for fluorinated polymers containing carboxylic ester groups for use in membranes for electrolytic cells, highlighting the role of these esters in advanced materials for industrial applications. nih.gov

The application of fluorinated esters in high-performance fluids is also a prominent theme in the patent literature. A patent application describes segregated fluorinated esters for use as dielectric fluids and heat transfer agents. google.com These compounds are noted for their thermal and hydrolytic stability, wide liquid range, and low global warming potential (GWP), making them suitable for demanding applications in electronics and thermal management. google.com

Furthermore, there is a focus on improving the sustainability and efficiency of the manufacturing processes themselves. Innovations include methods for direct fluorination using higher concentrations of elemental fluorine in safer, more controlled reactor systems. google.com There is also ongoing research into enzymatic synthesis routes, which promise highly selective fluorination under environmentally benign conditions, though this area is still emerging from an industrial patent perspective. nih.gov

Key Areas of Patent Innovation in Fluorinated Ester Synthesis
Area of InnovationDescription of TrendExample Patent FocusKey Assignees/Inventors
Fluorinated Polymers & CopolyestersDevelopment of new polymeric materials with enhanced properties like oil/water repellency.Block copolyesters with fluoroether groups for surface treatments. justia.comDuPont, 3M, Central Glass Co., Ltd. justia.com
High-Performance FluidsSynthesis of fluorinated esters for use as dielectric coolants, lubricants, and heat transfer fluids.Segregated fluorinated esters with low GWP and high thermal stability. google.com3M Innovative Properties Company
Process Improvement & SafetyInnovations to make fluorination reactions safer, more efficient, and scalable.Direct fluorination with high-concentration F₂ gas in advanced reactor systems. google.comSolvay Fluor GmbH
Novel Reagents & CatalysisCreation of new chemical tools for selective and mild fluorination.Methods for preparing fluoro-isocyanates from chloro-derivatives using HF. researchgate.netVarious academic and industrial research groups.

Current and Future Market Applications in Research and Industry

The unique physicochemical properties imparted by the heptafluorobutyl group make this compound and related fluorinated esters valuable in a diverse range of market applications. Their high thermal stability, chemical inertness, low surface tension, and unique solubility characteristics drive their use in both established and emerging sectors.

In the electronics and semiconductor industries , fluorinated esters are utilized as heat transfer fluids, coolants, and dielectric fluids. Their excellent thermal stability allows them to manage heat in high-power electronics, while their high dielectric strength prevents electrical discharge. They are also used as solvents for cleaning and depositing materials in the fabrication of microelectronics.

The pharmaceutical and agrochemical industries represent another significant market. Fluorine-containing compounds are prevalent in many blockbuster drugs and advanced pesticides, as the C-F bond can enhance metabolic stability, bioavailability, and binding affinity. researchgate.net While this compound itself is more of a building block or intermediate, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on fluorinated synthons, including esters.

Fluorinated esters are key components in the formulation of advanced materials and coatings . They are used to create fluoropolymers and surface coatings that provide hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. These are applied to textiles, building materials, and automotive components to create self-cleaning and stain-resistant surfaces.

A rapidly growing application area is in energy storage , particularly in lithium-ion batteries. Fluorinated esters are being explored and used as co-solvents or additives in battery electrolytes. Their enhanced oxidative stability allows for use at higher voltages, improving battery capacity and performance, while some can also reduce the flammability of the electrolyte, enhancing safety.

Market Applications of this compound and Fluorinated Esters
Industry SectorSpecific ApplicationFunction of Fluorinated Ester
Electronics & SemiconductorsDielectric fluids, Heat transfer fluids, Cleaning solventsProvides thermal stability, electrical insulation, and controlled solvency.
PharmaceuticalsSynthetic intermediate, Building blockUsed in the synthesis of complex, fluorinated active pharmaceutical ingredients.
AgrochemicalsIntermediate for pesticides and herbicidesContributes to the metabolic stability and efficacy of the final product.
Advanced Materials & CoatingsFluoropolymer synthesis, Surface treatmentsImparts hydrophobicity, oleophobicity, and chemical resistance.
Energy StorageElectrolyte additive/co-solvent in Li-ion batteriesEnhances oxidative stability, improves safety (reduces flammability), and boosts performance. cas.cn
Research & DevelopmentReagent, Analytical standardUsed as a building block in synthetic chemistry and as a reference compound in analytical methods like HPLC. researchgate.net

Collaboration Between Academia and Industry in Fluorine Chemistry

The specialized and often challenging nature of fluorine chemistry has fostered strong and essential collaborations between academic institutions and industrial partners. These partnerships are crucial for translating fundamental scientific discoveries into scalable, real-world applications and for training the next generation of specialized chemists.

These collaborations are often driven by industry's need for innovative solutions to complex problems, such as developing more sustainable production methods or creating molecules with novel properties for pharmaceuticals, agrochemicals, or materials. justia.com Academic labs, in turn, gain access to industry-relevant problems, funding, and the potential to see their research have a tangible impact. justia.comfluorine1.ru

Several models for this collaboration exist. Many companies fund specific research projects in university laboratories that align with their strategic interests. For example, pharmaceutical companies like GlaxoSmithKline and Abbvie have collaborated with university groups on projects like developing new methods for deoxyfluorination. fluorine1.ru

Another model is the creation of dedicated research centers and institutes that serve as hubs for academic and industrial researchers. The Canadian Centre for Research in Advanced Fluorine Technologies (C-RAFT) at the University of Lethbridge was established to bring together scientists to share knowledge and provide expertise and services to industry partners. google.com Similarly, institutions like Durham University in the UK have strong programs in fluorine chemistry that actively collaborate with industry to scale up discoveries. nih.gov

A prime example of a successful transition from academic research to industrial application is the creation of spin-out companies. FluoRok, a spin-out from the University of Oxford, was founded to commercialize a breakthrough method for producing fluorochemicals directly from the mineral fluorspar (CaF₂), bypassing the need for hazardous hydrogen fluoride. google.com This demonstrates a direct pathway from university-led innovation to a commercial enterprise aimed at transforming industrial practice. google.com These symbiotic relationships accelerate innovation, address critical industrial challenges, and ensure that academic research remains relevant and impactful. fluorine1.ru

Examples of Academia-Industry Collaboration in Fluorine Chemistry
Academic InstitutionIndustrial Partner(s) / Spin-outFocus Area of Collaboration
University of OxfordFluoRok (Spin-out)Commercializing a safer method to produce fluorochemicals directly from fluorspar, avoiding hydrogen fluoride. google.com
Durham UniversityVarious Industry PartnersDeveloping new, selective, and sustainable methods for synthesizing fluorinated molecules for real-world applications. nih.gov
University of LethbridgeC-CRAFT (Research Centre)Serving as a hub for fluorine researchers to collaborate and provide expertise to industry in pharmaceuticals, agrochemicals, and materials. google.com
University of GreenwichGlaxoSmithKline (GSK)Developing new methods for deoxyfluorination of hindered carbon centers. fluorine1.ru
Institute of Molecular and Supramolecular Chemistry and Biochemistry (ICBMS), LyonMichelin, SARTORIUSCreation of Joint Research Laboratories for developing molecules with high added value. google.com

Q & A

Q. What are the standard methods for synthesizing ethyl heptafluorobutyrate, and how is purity confirmed?

this compound is typically synthesized via reaction of heptafluorobutyric acid derivatives with ethanol. A common method involves mixing silver(I) heptafluorobutyrate with ethidium bromide in methanol, followed by stirring and slow evaporation to obtain crystalline products . Purity is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy to verify molecular structure and gas chromatography-mass spectrometry (GC/MS) to detect impurities .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • GC/MS : Used for derivatization of amino acids (e.g., chlorotyrosine) to enhance volatility and detection sensitivity via heptafluorobutyrate ester formation .
  • FTIR : Identifies functional groups (e.g., C=O, C-F stretches) and hydrogen bonding patterns in crystal structures .
  • X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., Cg–Cg π-π interactions at 3.7502 Å), and hydrogen-bonding networks (e.g., N–H···O bonds <3.0 Å) .

Q. What safety precautions are critical when handling this compound?

Due to its flammability (flash point: 14°C) and reactivity, researchers must:

  • Avoid ignition sources (Safety Phrase S16) .
  • Use fume hoods to prevent inhalation of volatile components.
  • Store in sealed containers under inert conditions to minimize hydrolysis .

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding dictate the crystal packing of ethidium heptafluorobutyrate salts?

In ethidium heptafluorobutyrate, π-π stacking between ethidium cations (Cg–Cg distance: 3.7502 Å) stabilizes dimer formation despite cationic repulsion. Hydrogen bonds between NH₂ groups (donors) and heptafluorobutyrate COO⁻ groups (acceptors) further stabilize the lattice, with bond lengths ranging from 2.899–2.990 Å . These interactions are critical for designing supramolecular frameworks with tailored porosity .

Q. What role does this compound play in improving low-temperature lithium-ion battery performance?

As a fluorinated co-solvent, this compound reduces electrolyte viscosity and weakens ethylene carbonate solvation dominance, enhancing ion mobility at sub-zero temperatures. Its strong electron-withdrawing fluorinated groups stabilize the solid-electrolyte interphase (SEI), improving cycle life in LiNi₀.₈Co₀.₁Mn₀.₁O₂ batteries .

Q. How does derivatization with this compound optimize GC/MS analysis of chlorinated biomolecules?

Derivatization replaces polar groups (e.g., -NH₂, -OH) with heptafluorobutyrate esters, increasing volatility and electron-capture efficiency. For example, chlorotyrosine derivatization involves:

  • Reaction with this compound to form stable esters.
  • Silylation of remaining hydroxyl/carboxylic groups. This method achieves detection limits <1 nmol for chlorinated amino acids in urine .

Q. What challenges arise in interpreting anisotropic displacement parameters in this compound crystal structures?

Refinement against F² data (vs. F) introduces statistical weighting discrepancies, requiring careful handling of negative F² values. Hydrogen atoms are modeled using riding coordinates (C–H: 0.95–0.99 Å; N–H: 0.88 Å), and thermal motion is analyzed via anisotropic displacement parameters (ADPs) to resolve disorder in fluorinated chains .

Q. Can this compound-based electrolytes mitigate dendrite formation in metal batteries?

Preliminary studies suggest fluorinated esters like this compound form robust SEI layers that inhibit dendrite growth in lithium-metal anodes. However, long-term stability requires optimizing fluorination degree and solvent coordination strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.